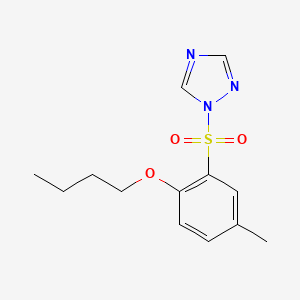
Neodymium150
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium-150 is a stable isotope of the rare-earth element neodymium, which belongs to the lanthanide series of the periodic table. Neodymium is a silvery-white metal that is ductile and malleable. It is known for its strong magnetic properties and is commonly used in the production of high-strength permanent magnets. Neodymium-150, specifically, is one of the naturally occurring isotopes of neodymium and has a significant role in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium-150 can be prepared through various methods, including the reduction of neodymium fluoride with calcium. This process involves the electrolysis of fused neodymium halides. The reaction conditions typically require high temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, neodymium-150 is often recovered from end-of-life products such as permanent magnets and rechargeable batteries. The recovery process involves hydrometallurgical and pyrometallurgical methods. Hydrometallurgy includes leaching with acids, followed by solvent extraction and precipitation. Pyrometallurgy involves high-temperature processes such as smelting and refining. Additionally, electrodeposition using ionic liquids has been explored for the efficient recovery of neodymium-150 .
Chemical Reactions Analysis
Types of Reactions: Neodymium-150 undergoes various chemical reactions, including oxidation, reduction, and substitution. It readily oxidizes in air to form neodymium oxide. In the presence of mineral acids, neodymium-150 reacts to form neodymium salts, except with hydrofluoric acid, which forms a protective trifluoride layer.
Common Reagents and Conditions:
Oxidation: Neodymium-150 reacts with oxygen to form neodymium oxide (Nd2O3).
Reduction: Reduction can be achieved using calcium or other reducing agents in an inert atmosphere.
Substitution: Neodymium-150 can undergo substitution reactions with halogens to form neodymium halides.
Major Products:
Oxidation: Neodymium oxide (Nd2O3)
Reduction: Metallic neodymium
Substitution: Neodymium halides (e.g., neodymium fluoride, neodymium chloride)
Scientific Research Applications
Neodymium-150 has a wide range of applications in scientific research and industry:
Chemistry: Used in the study of rare-earth element behavior and in the synthesis of various neodymium compounds.
Biology: Employed in biological labeling and imaging due to its stable isotopic nature.
Medicine: Utilized in certain medical imaging techniques and as a component in some medical devices.
Industry: Integral in the production of high-strength permanent magnets used in electric motors, wind turbines, and hard disk drives
Mechanism of Action
The mechanism by which neodymium-150 exerts its effects is primarily through its magnetic properties. In permanent magnets, neodymium-150 contributes to the alignment of magnetic domains, resulting in strong magnetic fields. The molecular targets and pathways involved include the interaction with other magnetic materials and the stabilization of magnetic domains within the crystal lattice structure .
Comparison with Similar Compounds
Neodymium-150 can be compared with other isotopes of neodymium and similar rare-earth elements:
Neodymium-142: Another stable isotope of neodymium, used in similar applications but with different nuclear properties.
Samarium-150: A rare-earth element with similar magnetic properties but different chemical behavior.
Praseodymium-150: Similar in terms of magnetic properties but differs in its chemical reactivity and applications.
Neodymium-150 is unique due to its specific isotopic composition, which makes it particularly useful in applications requiring stable isotopes and strong magnetic properties .
Properties
CAS No. |
14683-22-8 |
|---|---|
Molecular Formula |
C24H50N2NaO5 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173040.png)
![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173041.png)

![1-[(4-butoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173044.png)
